[(Octadecylamino)methyl]phosphonic acid
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Overview
Description
[(Octadecylamino)methyl]phosphonic acid is a phosphonic acid derivative characterized by the presence of an octadecylamino group attached to a methylphosphonic acid moiety. This compound is notable for its amphiphilic properties, making it useful in various applications, including surface modification and as a corrosion inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Octadecylamino)methyl]phosphonic acid typically involves the reaction of octadecylamine with a suitable phosphonic acid derivative. One common method is the reaction of octadecylamine with methylphosphonic dichloride, followed by hydrolysis to yield the desired product. The reaction conditions often involve the use of an organic solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to remove impurities and byproducts .
Chemical Reactions Analysis
Types of Reactions
[(Octadecylamino)methyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid and amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Substitution: Various substituted amines and phosphonic acid derivatives.
Hydrolysis: Octadecylamine and methylphosphonic acid.
Scientific Research Applications
[(Octadecylamino)methyl]phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Employed as a corrosion inhibitor and in surface modification to enhance material properties
Mechanism of Action
The mechanism of action of [(Octadecylamino)methyl]phosphonic acid involves its interaction with various molecular targets. The phosphonic acid group can form strong coordination bonds with metal ions, making it effective as a corrosion inhibitor. Additionally, the long hydrophobic tail of the octadecylamino group allows the compound to interact with lipid membranes, potentially disrupting microbial cell walls and exhibiting antimicrobial activity .
Comparison with Similar Compounds
[(Octadecylamino)methyl]phosphonic acid can be compared with other similar compounds such as:
Methylphosphonic acid: Lacks the long hydrophobic tail, making it less effective in applications requiring amphiphilic properties.
Phosphinic acids: Similar in structure but differ in the oxidation state of phosphorus and their reactivity.
Phosphonates: Esters of phosphonic acids, often used in similar applications but with different solubility and reactivity profiles.
This compound stands out due to its unique combination of a long hydrophobic tail and a reactive phosphonic acid group, making it versatile in various applications .
Properties
CAS No. |
123342-39-2 |
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Molecular Formula |
C19H42NO3P |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
(octadecylamino)methylphosphonic acid |
InChI |
InChI=1S/C19H42NO3P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19-24(21,22)23/h20H,2-19H2,1H3,(H2,21,22,23) |
InChI Key |
DYXDHHJAYGQCRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNCP(=O)(O)O |
Origin of Product |
United States |
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